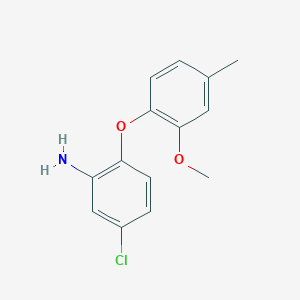

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is characterized by the presence of a chloro group, a methoxy group, and a methylphenoxy group attached to an aniline core. It is used primarily in scientific research and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as focal adhesion kinase 1 . This protein plays a crucial role in cellular signaling, particularly in cell growth and survival.

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may interact with its targets through similar mechanisms, leading to changes in the target’s function.

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target and how long it remains active in the body .

Result of Action

Based on its potential interaction with proteins like focal adhesion kinase 1, it may influence cell growth and survival .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with non-receptor protein-tyrosine kinases, which are essential in regulating cell migration, adhesion, and the reorganization of the actin cytoskeleton . These interactions are crucial for the formation and disassembly of focal adhesions, impacting cellular dynamics and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with non-receptor protein-tyrosine kinases can lead to changes in cell adhesion and migration, which are vital for processes such as wound healing and cancer metastasis . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on non-receptor protein-tyrosine kinases, altering their activity and downstream signaling pathways . This can result in the inhibition or activation of various cellular processes, depending on the context and concentration of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to cells and tissues .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways and influence the production of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and influence cellular processes.

Preparation Methods

The synthesis of 5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline typically involves the reaction of 5-chloro-2-methylaniline with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms and pathways.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline can be compared with other similar compounds, such as:

5-Chloro-2-methylaniline: This compound is a precursor in the synthesis of this compound and shares similar structural features.

5-Chloro-2-methylphenol: This compound is another derivative of 5-chloro-2-methylaniline and is used in various industrial applications.

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is used as an intermediate in the synthesis of glyburide and other pharmaceutical compounds.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

5-Chloro-2-(2-methoxy-4-methylphenoxy)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14ClNO2

- Molecular Weight : 263.72 g/mol

- CAS Number : 4487552

The biological activity of this compound is primarily linked to its interaction with specific cellular pathways and molecular targets. Key mechanisms include:

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of stress-related signaling pathways .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial activity. It has been evaluated against several bacterial strains, demonstrating varying degrees of effectiveness, which warrants further exploration in clinical settings.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Cell Proliferation Assays : In a study examining the effects on cancer cell lines, it was found that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability, suggesting a dose-dependent effect on tumor cells.

- Mechanistic Studies : Research involving molecular docking simulations indicated that this compound could bind effectively to the active sites of targeted kinases, providing insights into its potential as a therapeutic agent.

- Comparative Analysis : When compared to structurally similar compounds, this aniline derivative showed superior potency in inhibiting specific cancer cell lines, highlighting its unique position among related chemical entities .

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations (below 10 µM), the compound appears to promote cell survival and proliferation in non-cancerous cells.

- High Doses : Higher concentrations (above 50 µM) lead to cytotoxic effects, emphasizing the need for careful dosage management in therapeutic applications.

Properties

IUPAC Name |

5-chloro-2-(2-methoxy-4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-3-5-13(14(7-9)17-2)18-12-6-4-10(15)8-11(12)16/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZAMBQVGJRGPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.